An In-depth Technical Guide to 5-Bromo-2-methoxypyridine-4-boronic acid
An In-depth Technical Guide to 5-Bromo-2-methoxypyridine-4-boronic acid
CAS Number: 957060-94-5
This technical guide provides a comprehensive overview of 5-Bromo-2-methoxypyridine-4-boronic acid, a key building block in modern medicinal chemistry and drug discovery. The document details its physicochemical properties, a likely synthetic pathway with a representative experimental protocol, and its significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Core Molecular Data
5-Bromo-2-methoxypyridine-4-boronic acid is a substituted pyridine derivative recognized for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reactivity makes it an invaluable tool for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[1]
Physicochemical Properties
The key physicochemical properties of 5-Bromo-2-methoxypyridine-4-boronic acid are summarized in the table below. This information is collated from various chemical suppliers and is essential for its handling, storage, and application in synthetic chemistry.[2][3]
| Property | Value |
| CAS Number | 957060-94-5 |
| Molecular Formula | C₆H₇BBrNO₃ |
| Molecular Weight | 231.84 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 130-134 °C |
| Purity | Typically ≥97% |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis is anticipated to be a two-step process, starting from the commercially available 2,5-dibromopyridine. The first step involves a nucleophilic substitution to introduce the methoxy group, followed by a lithium-halogen exchange and subsequent reaction with a borate ester to yield the final boronic acid.
Caption: Proposed synthesis of 5-Bromo-2-methoxypyridine-4-boronic acid.
Representative Experimental Protocol: Synthesis of 5-Bromo-2-methoxypyridine (Precursor)
This protocol describes a common method for the synthesis of the precursor compound.
Materials:
-
2,5-Dibromopyridine
-
Sodium methoxide (NaOMe)
-
Methanol
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask, dissolve 2,5-dibromopyridine in methanol.
-
Add sodium methoxide to the solution.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude 5-Bromo-2-methoxypyridine by distillation under reduced pressure.
Representative Experimental Protocol: Borylation to form 5-Bromo-2-methoxypyridine-4-boronic acid
This generalized protocol is based on standard procedures for the synthesis of pyridine boronic acids.[4]
Materials:
-
5-Bromo-2-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 5-Bromo-2-methoxypyridine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours to ensure complete lithium-halogen exchange.
-
To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-Bromo-2-methoxypyridine-4-boronic acid.
-
Further purification can be achieved by recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The 5-Bromo-2-methoxypyridine scaffold is a valuable pharmacophore in drug discovery. Its derivatives have been investigated for a range of biological activities, with a significant focus on the development of kinase inhibitors for cancer therapy.
Role as a Scaffold for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, enzymes that are crucial for cell signaling and growth. The pyridine ring is a common feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. The bromine atom on the 5-Bromo-2-methoxypyridine-4-boronic acid serves as a convenient handle for introducing further molecular diversity through cross-coupling reactions, allowing for the fine-tuning of inhibitor potency and selectivity.
Polo-like Kinase 4 (PLK4) as a Key Target
A prominent target for inhibitors derived from similar pyridine scaffolds is Polo-like kinase 4 (PLK4).[5] PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication, a fundamental process in cell division.[5] Overexpression of PLK4 is observed in a variety of human cancers and is associated with tumor progression and genomic instability.[5][6] Therefore, inhibiting PLK4 is a promising therapeutic strategy for cancer.
The PLK4 signaling pathway is central to the cell cycle. Its primary role is to initiate the formation of new centrioles during the S phase. This process is tightly regulated to ensure that each daughter cell receives the correct number of centrosomes, which are essential for forming the bipolar spindle during mitosis. Dysregulation of PLK4 can lead to centrosome amplification, resulting in chromosomal instability, a hallmark of cancer.[7] PLK4 has also been implicated in promoting epithelial-to-mesenchymal transition (EMT), a process linked to tumor invasion and metastasis, through pathways such as the Wnt/β-catenin and PI3K/Akt signaling cascades.[6][7]
Caption: Simplified PLK4 signaling pathway in cancer.
Suzuki-Miyaura Cross-Coupling Reactions
5-Bromo-2-methoxypyridine-4-boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds between the pyridine core and various aryl or heteroaryl partners.[8] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and tolerance of a wide range of functional groups.[8][9]
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with 5-Bromo-2-methoxypyridine-4-boronic acid. Optimization of the catalyst, base, and solvent system is often necessary for specific substrates.[10]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
5-Bromo-2-methoxypyridine-4-boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl halide, 5-Bromo-2-methoxypyridine-4-boronic acid, the base, and the palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
5-Bromo-2-methoxypyridine-4-boronic acid is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of novel compounds with potential therapeutic applications, notably as kinase inhibitors targeting pathways such as PLK4. This technical guide provides a foundation of its properties, synthesis, and applications to aid researchers in their scientific endeavors.
References
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. calpaclab.com [calpaclab.com]
- 3. parchem.com [parchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. High PLK4 expression promotes tumor progression and induces epithelial‑mesenchymal transition by regulating the Wnt/β‑catenin signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
